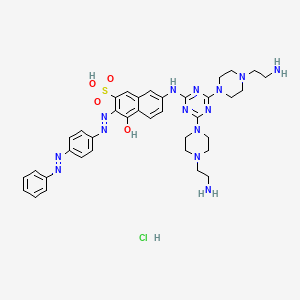
7-((4,6-Bis(4-(2-aminoethyl)piperazin-1-yl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-((4,6-Bis(4-(2-aminoethyl)piperazin-1-yl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups and aromatic rings, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4,6-Bis(4-(2-aminoethyl)piperazin-1-yl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid hydrochloride involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the triazine core, followed by the introduction of piperazine and naphthalene sulfonic acid groups. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for investigating enzyme activities and protein interactions.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical modifications allows for the design of drugs with specific targets and improved efficacy.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in textiles, plastics, and coatings.
作用机制
The mechanism of action of 7-((4,6-Bis(4-(2-aminoethyl)piperazin-1-yl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
- 4-Hydroxy-3-((4-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid
- 4,6-Bis(4-(2-aminoethyl)piperazin-1-yl)-1,3,5-triazine
Uniqueness
The uniqueness of 7-((4,6-Bis(4-(2-aminoethyl)piperazin-1-yl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid hydrochloride lies in its combination of functional groups and aromatic rings. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
生物活性
The compound 7-((4,6-Bis(4-(2-aminoethyl)piperazin-1-yl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid hydrochloride is a complex organic molecule with potential biological activity. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The molecular formula of the compound is C37H45ClN14O4S with a molecular weight of approximately 817.36 g/mol. The presence of various functional groups, including triazine and azo groups, contributes to its biological activity.
LogP and PSA
- LogP : 6.52, indicating high lipophilicity which may affect its absorption and distribution in biological systems.
- Polar Surface Area (PSA) : 244.63 Ų, influencing its permeability and solubility.
Anticancer Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. The triazine moiety is known for its ability to interact with cellular targets involved in cancer proliferation.
Case Study: Triazine Derivatives
A study examining derivatives of triazine highlighted their effectiveness against various cancer cell lines. The structure-activity relationship indicated that modifications to the piperazine and azo groups could enhance cytotoxicity against tumor cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been investigated due to the presence of the phenylazo group, which is known for its antibacterial properties.
In Vitro Studies
In vitro assays demonstrated that similar compounds exhibited activity against Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes .
Antifungal Activity
The antifungal potential of related compounds suggests that this compound may also inhibit fungal growth. The presence of the triazole ring has been associated with antifungal activity in other studies .
Enzyme Inhibition
Research has indicated that compounds containing piperazine can act as inhibitors for various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition can have therapeutic implications for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds suggests that:
- Substituents on the triazine ring can significantly affect biological activity.
- Lipophilicity plays a crucial role in enhancing membrane permeability.
- Functional groups such as hydroxyl and amino groups are essential for maintaining biological activity.
| Structural Feature | Effect on Activity |
|---|---|
| Triazine moiety | Enhances anticancer properties |
| Azo group | Increases antimicrobial efficacy |
| Piperazine group | Potential for enzyme inhibition |
属性
CAS 编号 |
85305-12-0 |
|---|---|
分子式 |
C37H45ClN14O4S |
分子量 |
817.4 g/mol |
IUPAC 名称 |
7-[[4,6-bis[4-(2-aminoethyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid;hydrochloride |
InChI |
InChI=1S/C37H44N14O4S.ClH/c38-12-14-48-16-20-50(21-17-48)36-41-35(42-37(43-36)51-22-18-49(15-13-39)19-23-51)40-30-10-11-31-26(24-30)25-32(56(53,54)55)33(34(31)52)47-46-29-8-6-28(7-9-29)45-44-27-4-2-1-3-5-27;/h1-11,24-25,52H,12-23,38-39H2,(H,53,54,55)(H,40,41,42,43);1H |
InChI 键 |
NMUDNLQHEWLJAH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCN)C2=NC(=NC(=N2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC=C(C=C5)N=NC6=CC=CC=C6)S(=O)(=O)O)N7CCN(CC7)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















